molecular formula C5H8O3 B3331788 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid CAS No. 858423-50-4

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3331788
CAS No.: 858423-50-4
M. Wt: 116.11 g/mol
InChI Key: QAKGVPAQOZSDOZ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid (CAS 858423-50-4) is a versatile cyclopropane derivative characterized by a hydroxymethyl group and a carboxylic acid group on adjacent carbons of its strained ring system. This unique structure, with the molecular formula C 5 H 8 O 3 and a molecular weight of 116.11 g/mol, makes it a valuable chiral building block in organic and medicinal chemistry . The compound serves as a critical intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, and its strained cyclopropane ring is a key feature in the development of active pharmaceutical ingredients. For instance, derivatives of this cyclopropane carboxylic acid core have been investigated in patents for their potential as pharmaceutical agents, highlighting its relevance in drug discovery programs . Specific research has explored its utility as a precursor for non-natural amino acids and antiviral agents . Furthermore, its framework is a valuable scaffold in probing enzyme mechanisms and protein-ligand interactions, as the hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and other key intermolecular interactions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKGVPAQOZSDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of a metal catalyst. For example, the reaction of an alkene with diazomethane in the presence of a rhodium catalyst can yield cyclopropane derivatives . Another method involves the use of Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to convert alkenes to cyclopropanes .

Industrial Production Methods

Industrial production of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The choice of catalyst, reaction temperature, and solvent can significantly impact the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid has the molecular formula C5_5H8_8O3_3 and is characterized by its unique cyclopropane structure, which contributes to its reactivity and interaction with biological systems. The presence of the hydroxymethyl group and the carboxylic acid functional group allows for diverse chemical transformations.

Medicinal Chemistry

Potential Drug Development:
HCA has been investigated for its potential as a pharmacological agent due to its structural features that allow it to interact with various biological targets. Notably, compounds derived from HCA have shown promise as selective ligands for receptors involved in neurological pathways.

  • Case Study: Orexin Receptor Antagonists
    Research has highlighted the potential of HCA derivatives as orexin receptor antagonists, which may be relevant for treating sleep disorders. For instance, structural modifications of HCA have led to compounds that exhibit high binding affinity to orexin receptors, suggesting their utility in drug development for sleep-related conditions .

Organic Synthesis

Building Block in Synthesis:
HCA serves as a valuable building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various synthetic pathways.

  • Synthesis of Novel Compounds:
    HCA has been employed in the synthesis of novel cyclopropane derivatives that exhibit enhanced biological activities. For example, modifications involving the introduction of different functional groups have yielded compounds with improved selectivity and efficacy against specific biological targets .

Biochemical Applications

Enzyme Mechanism Studies:
The distinct structure of HCA makes it an excellent candidate for studying enzyme mechanisms and protein-ligand interactions. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, providing insights into enzyme active sites.

  • Case Study: Enzyme Inhibition
    Research indicates that HCA derivatives can act as inhibitors for certain enzymes, thereby providing a framework for understanding enzyme kinetics and mechanisms. This application is particularly relevant in drug discovery, where understanding enzyme interactions is crucial .

Table 1: Comparison of HCA Derivatives

Compound NameStructural FeaturesBiological ActivityUnique Aspects
HCACyclopropane + OHModerateSimple structure
HCA Derivative ACyclopropane + OH + ClHigh orexin receptor affinityChlorine substitution
HCA Derivative BCyclopropane + OH + FPotential D3 receptor antagonistFluorine's electronic effects

Table 2: Synthesis Methods for HCA Derivatives

MethodDescriptionYield (%)
Direct AlkylationAlkylation of cyclopropane precursors75
HydrolysisHydrolysis of esters derived from HCA85
OxidationOxidation of hydroxymethyl group90

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

  • Structure: Replaces the hydroxymethyl group with an amino (-NH2) group.
  • Physicochemical Properties: Molecular weight: 101.1 g/mol (lower than hydroxymethyl analogs due to simpler substituents) . pKa: Amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3), making it zwitterionic at physiological pH .
  • Biological Role : Key ethylene precursor in plants; regulates fruit ripening, senescence, and stress responses via ACC synthase (ACS) and ACC oxidase (ACO) enzymes .
  • Applications : Used in agriculture to modulate ethylene levels (e.g., delaying ripening in post-harvest fruits) .
  • Key Difference: The amino group in ACC enables enzymatic conversion to ethylene, whereas the hydroxymethyl group in the target compound lacks this metabolic pathway .

2-(Hydroxymethyl)-1-(4-methylphenyl)cyclopropane-1-carboxylic Acid

  • Structure : Includes a 4-methylphenyl group and hydroxymethyl substituent (CAS 63106-88-7) .
  • Physicochemical Properties :
    • Molecular weight: 206.24 g/mol.
    • Increased lipophilicity due to the aromatic methyl group, enhancing membrane permeability compared to simpler hydroxymethyl derivatives .
  • Applications: Potential use in drug discovery, leveraging the cyclopropane ring’s strain for bioactive conformations and the hydroxymethyl group for solubility .

1-(2-Bromophenyl)-2-(Hydroxymethyl)cyclopropane-1-carboxylic Acid

  • Structure : Features a bromophenyl group (CAS 1552846-53-3) .
  • Physicochemical Properties :
    • Molecular weight: 271.11 g/mol.
    • Density: 1.664 g/cm³ (higher due to bromine’s atomic mass).
    • pKa: 4.06 (weak acid, suitable for protonation-dependent interactions) .
  • Applications : Bromine’s electronegativity may improve binding affinity in enzyme inhibitors or antimicrobial agents .

trans-2-Cyanocyclopropanecarboxylic Acid

  • Structure: Substituted with a cyano (-CN) group (CAS 39891-82-2) .
  • Physicochemical Properties: High polarity due to the cyano group, increasing solubility in polar solvents. Potential metabolic stability compared to hydroxymethyl analogs .
  • Applications : Intermediate in peptide synthesis or as a ligand in coordination chemistry .

2-[1-(Trifluoromethyl)cyclopropyl] Acetic Acid

  • Structure : Contains a trifluoromethyl (-CF3) group (CAS 871476-77-6) .
  • Physicochemical Properties: Electronegative CF3 group enhances metabolic stability and resistance to oxidation. Lower basicity compared to amino or hydroxymethyl derivatives .
  • Applications : Used in pharmaceuticals to improve pharmacokinetic profiles .

Comparative Analysis Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid -CH2OH, -COOH ~162–206* Moderate hydrophilicity, H-bonding Drug intermediates, agrochemicals
1-Aminocyclopropane-1-carboxylic acid -NH2, -COOH 101.1 Zwitterionic, enzymatic substrate Ethylene regulation in plants
2-(Hydroxymethyl)-1-(4-methylphenyl)... -CH2OH, -COOH, 4-MePh 206.24 Lipophilic, bioactive conformations Medicinal chemistry
trans-2-Cyanocyclopropanecarboxylic acid -CN, -COOH 111.1 High polarity, metabolic stability Peptide synthesis
2-[1-(Trifluoromethyl)cyclopropyl]... -CF3, -COOH 178.1 Electronegative, oxidation-resistant Pharmaceuticals

*Estimated based on structural analogs.

Biological Activity

2-(Hydroxymethyl)cyclopropane-1-carboxylic acid (HMCA) is a cyclopropane derivative that has garnered interest due to its potential biological activities. This compound, characterized by its unique cyclopropane structure and hydroxymethyl functional group, has been studied for various pharmacological applications, including antiviral and antimicrobial properties.

  • Molecular Formula : C5_5H8_8O3_3
  • Molecular Weight : Approximately 132.12 g/mol

The structural features of HMCA facilitate interactions with biological targets, influencing its reactivity and biological activity.

Antiviral Activity

Research indicates that HMCA exhibits significant antiviral properties. A study evaluating several hydroxymethyl derivatives demonstrated that compounds similar to HMCA showed in vitro activity against various viruses, including human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). Specifically, certain analogues demonstrated IC50_{50} values in the micromolar range, indicating effective inhibition of viral replication .

CompoundVirus TargetIC50_{50} (µM)
Analogue 1HCMV1.0
Analogue 2EBV0.3
Analogue 3VZV2.5

Antimicrobial Activity

In addition to its antiviral effects, HMCA has shown promising antimicrobial activity. Studies have reported that cyclopropane derivatives can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated significant activity against Gram-positive bacteria, suggesting that HMCA could also possess similar properties .

The biological activity of HMCA can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The hydroxymethyl group can form hydrogen bonds with amino acid side chains, enhancing the binding affinity of the compound to target proteins. Additionally, the cyclopropane ring structure may facilitate π-π stacking interactions with aromatic residues in proteins, further influencing enzyme kinetics and receptor binding affinities .

Case Studies

Several case studies have highlighted the potential therapeutic applications of HMCA:

  • Study on Antiviral Efficacy : A clinical evaluation of hydroxymethyl derivatives indicated that compounds structurally related to HMCA could reduce viral load in infected cell lines by over 50% at concentrations below 10 µM.
  • Antimicrobial Testing : Laboratory tests conducted on HMCA against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as an antimicrobial agent.

Q & A

Q. What are the key considerations for synthesizing 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid in the laboratory?

Methodological Answer: Synthesis typically involves cyclopropanation strategies, protection of reactive groups, and purification.

  • Step 1: Cyclopropanation : Use reagents like Simmons-Smith (Zn/Cu couple with diiodomethane) or transition-metal-catalyzed methods to form the strained cyclopropane ring .
  • Step 2: Hydroxymethyl Group Introduction : Employ nucleophilic substitution or oxidation-reduction sequences. For example, introduce a hydroxymethyl group via epoxide ring-opening or allylic hydroxylation .
  • Step 3: Carboxylic Acid Formation : Oxidize a terminal alcohol or hydrolyze a nitrile/ester group under acidic or basic conditions .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate high-purity product .

Q. Table 1: Common Cyclopropanation Reagents and Conditions

ReagentReaction ConditionsYield RangeReference
Simmons-SmithZn/Cu, CH₂I₂, 0–25°C50–70%
Rhodium CatalystsDiazo compounds, 40–60°C60–85%
Photochemical MethodsUV light, room temperature30–50%

Q. How should researchers handle and store 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid to ensure stability?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation via hydrolysis or oxidation .
  • Handling : Work under inert atmosphere (N₂/Ar) to minimize moisture absorption. Use anhydrous solvents (e.g., THF, DCM) during reactions .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition products (e.g., cyclopropane ring-opening derivatives) .

Q. Key Stability Risks :

  • Hydrolysis : Accelerated in aqueous acidic/basic conditions.
  • Thermal Decomposition : Avoid temperatures >80°C .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the stereochemistry of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., cyclopropane derivatives in required synchrotron radiation for high-resolution data) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., JHH for cyclopropane protons: 4–6 Hz indicates transannular strain) .
  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases to separate enantiomers .

Q. Table 2: NMR Chemical Shifts for Key Functional Groups

Groupδ (ppm) RangeMultiplicityReference
Cyclopropane CH₂1.2–1.8Multiplet
Hydroxymethyl (-CH₂OH)3.4–3.8Triplet
Carboxylic Acid (-COOH)10–12Broad singlet

Q. How can conflicting data on the biological activity of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid be resolved?

Methodological Answer:

  • Comparative Assays : Replicate studies using standardized protocols (e.g., fixed pH, temperature) to isolate variables .
  • Structural Validation : Confirm compound identity via LC-MS and NMR before bioassays to rule out impurities .
  • Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to target enzymes/receptors .

Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility. Perform dose-response curves across multiple strains (e.g., E. coli, S. aureus) .

Q. What strategies can mitigate side reactions during the derivatization of 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid?

Methodological Answer:

  • Protecting Groups : Temporarily block the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers or carboxylic acid as methyl esters .
  • Reaction Optimization : Use low temperatures (–20°C) and slow reagent addition to control exothermic reactions (e.g., acylation with DCC/DMAP) .
  • Real-Time Monitoring : Employ TLC or inline FTIR to detect intermediates and adjust conditions promptly .

Q. Common Side Reactions :

  • Esterification : Compete with amide bond formation; suppress using excess coupling agents.
  • Ring-Opening : Minimize by avoiding strong acids/bases during functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid

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